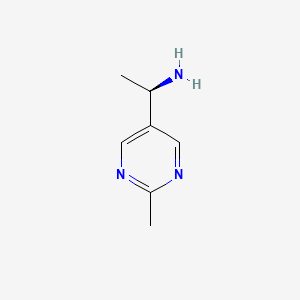
1-(2-Methylpyrimidin-5-yl)ethanamine
Descripción general
Descripción
®-1-(2-methylpyrimidin-5-yl)ethanamine is a chiral amine compound with a pyrimidine ring substituted at the 5-position by a methyl group and at the 1-position by an ethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-methylpyrimidin-5-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-methylpyrimidine.
Substitution Reaction: The 2-methylpyrimidine undergoes a substitution reaction with an appropriate chiral amine reagent to introduce the ethanamine group at the 1-position.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-1-(2-methylpyrimidin-5-yl)ethanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems for chiral resolution.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(2-methylpyrimidin-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines.
Aplicaciones Científicas De Investigación
®-1-(2-methylpyrimidin-5-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of ®-1-(2-methylpyrimidin-5-yl)ethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(2-methylpyrimidin-5-yl)ethanamine: The enantiomer of the compound with different chiral properties.
1-(2-methylpyrimidin-5-yl)propanamine: A similar compound with a propanamine group instead of an ethanamine group.
2-methylpyrimidin-5-yl)methanamine: A compound with a methanamine group instead of an ethanamine group.
Uniqueness
®-1-(2-methylpyrimidin-5-yl)ethanamine is unique due to its specific chiral configuration and the presence of both a pyrimidine ring and an ethanamine group. This combination of features makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H11N3 |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
(1R)-1-(2-methylpyrimidin-5-yl)ethanamine |
InChI |
InChI=1S/C7H11N3/c1-5(8)7-3-9-6(2)10-4-7/h3-5H,8H2,1-2H3/t5-/m1/s1 |
Clave InChI |
SIJDBWQOOLPSIM-RXMQYKEDSA-N |
SMILES isomérico |
CC1=NC=C(C=N1)[C@@H](C)N |
SMILES canónico |
CC1=NC=C(C=N1)C(C)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













